molecular formula C12H21N3O3S B1334252 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide CAS No. 49804-34-4

3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide

Cat. No. B1334252
CAS RN: 49804-34-4
M. Wt: 287.38 g/mol
InChI Key: QBNMUCDJSWNRKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds involves the reaction of sulfonamide derivatives with various aldehydes to form Schiff bases. For instance, the reaction of N-tosyl-ethylenediamine with salicylaldehyde forms a new sulfonamide Schiff base, as described in the synthesis of N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide . Similarly, the condensation of 4-amino-N-(5-methyl-3-isoxazolyl) benzene sulfonamide with 2-hydroxy benzaldehyde leads to the formation of a Schiff base compound . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray single-crystal diffraction. For example, the crystal structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined to crystallize in the monoclinic space group with specific unit cell parameters . The compound synthesized in paper crystallizes in the triclinic space group P-1, with the benzene rings and azomethine group being practically coplanar due to intramolecular hydrogen bonds . These analyses are crucial for understanding the three-dimensional conformation of the molecules.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds can be explored through their participation in various reactions. For instance, chiral 1,3-amino sulfonamides have been used as ligands for the catalytic enantioselective addition of diethylzinc to aldehydes, resulting in the formation of secondary alcohols with high enantioselectivity . This demonstrates the potential of sulfonamide compounds to act as ligands in asymmetric synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are often investigated using computational methods such as Density Functional Theory (DFT). Theoretical calculations can predict vibrational frequencies, NMR chemical shifts, absorption wavelengths, and optimized geometric parameters, which are then compared with experimental data for validation . Additionally, properties like Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis provide insights into the electronic structure and reactivity of the molecules .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in synthesizing new Schiff bases, where its structure was elucidated using various spectroscopic techniques and X-ray diffraction. This aids in understanding molecular conformations and interactions (Subashini et al., 2009).

Development of Novel Reactive Dyes

  • It serves as a base for creating azo reactive dyes with simultaneous insect-repellent and anti-bacterial properties, showcasing a multifunctional application in textile chemistry (Mokhtari et al., 2014).

Antimicrobial and Antioxidant Research

  • In the field of antimicrobial research, derivatives of this compound have shown significant bioactivity, enhanced by chelation with transition metals. This highlights its potential as a base for developing potent drugs (Hassan et al., 2021).

Polymer Modification for Medical Applications

  • Its derivatives have been incorporated in the functional modification of hydrogels, leading to polymers with higher thermal stability and promising biological activities. This is significant for medical applications, especially in drug delivery systems (Aly & El-Mohdy, 2015).

Investigation of Molecular Interactions

  • The compound has been a subject of study to understand molecular interactions in crystals and solutions, contributing to the broader knowledge of pharmaceutical chemistry (Perlovich et al., 2008).

Synthesis of Antimicrobial Metal Complexes

  • It forms the basis for the synthesis of sulfa drug metal complexes, which have shown importance in pharmaceutical and medical chemistry due to their broad-spectrum antimicrobial activities (Pervaiz et al., 2020).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-amino-N,N-diethyl-4-(2-hydroxyethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-3-15(4-2)19(17,18)10-5-6-12(11(13)9-10)14-7-8-16/h5-6,9,14,16H,3-4,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNMUCDJSWNRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395681
Record name 3-Amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide

CAS RN

49804-34-4
Record name 3-Amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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